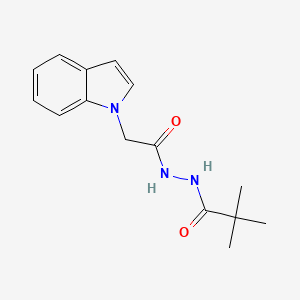

5-(4-溴苯基)-3-(4'-戊基-4-联苯基)-1,2,4-恶二唑

描述

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, including "5-(4-bromophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole," often involves cyclodehydration or oxidative cyclization reactions of appropriate precursors. These methods enable the incorporation of various substituents, allowing for the fine-tuning of the compound's properties for specific applications. The synthesis of related compounds has been demonstrated through dehydration of diarylhydrazide and reactions with bromomethyl biphenyls to yield novel compounds with significant bioactivities (Xiang Jian-nan, 2009).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, including the bromophenyl and biphenylyl substituents, is characterized by planar configurations that facilitate π-π interactions. These interactions are crucial for the formation of liquid crystalline phases and the electronic properties relevant to their application in optoelectronic devices. Detailed molecular structure analysis has been conducted using techniques such as X-ray crystallography, revealing the coplanar arrangement of the oxadiazole ring with its substituents and the implications for electronic delocalization (H. Batista, G. Carpenter, R. Srivastava, 2000).

Chemical Reactions and Properties

"5-(4-bromophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole" can undergo various chemical reactions, including nucleophilic substitution and cross-coupling reactions, due to the presence of the bromophenyl group. These reactions are essential for further functionalization of the molecule, enabling the synthesis of a wide range of derivatives with tailored physical and electronic properties suitable for specific applications. The reactivity of the bromophenyl group in cross-coupling reactions has been explored to synthesize novel liquid crystalline oxadiazoles with enhanced mesomorphic properties (Ludmila A. Karamysheva et al., 2000).

Physical Properties Analysis

The physical properties of "5-(4-bromophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole" and its derivatives, such as melting points, solubility, and mesophase behavior, are significantly influenced by the nature and position of the substituents on the oxadiazole core. These properties determine the compound's suitability for applications in liquid crystal displays and organic light-emitting diodes (OLEDs). Studies have shown that the introduction of alkyl or alkoxy substituents at specific positions can lead to materials with desirable thermal and photophysical properties, including stable mesophases and high photoluminescence efficiency (F. Fouad, D. R. Davis, R. Twieg, 2018).

Chemical Properties Analysis

The chemical properties of "5-(4-bromophenyl)-3-(4'-pentyl-4-biphenylyl)-1,2,4-oxadiazole," such as its reactivity, stability, and interaction with other molecules, are pivotal for its application in organic electronics. The electron-withdrawing and donating nature of the substituents affects the compound's electron affinity and hole mobility, which are critical parameters for the performance of OLEDs and other electronic devices. Research into the synthesis and characterization of derivatives highlights the potential for tuning these properties through molecular design (A. Kudelko, Tomasz Jarosz, M. Curie, 2015).

科学研究应用

合成与表征

研究人员已经开发了 1,2,4-恶二唑衍生物的合成途径,因为它们具有重要的生物活性以及在材料科学中的潜在应用。例如,一项研究描述了 1,3,4-恶二唑-2-硫酮衍生物的合成和表征,展示了恶二唑核心在生成具有潜在应用的新型化合物方面的多功能性 (项建南,2009)。类似地,合成了含有二氟亚甲基的 1,2,4-恶二唑的新型化合物,突出了它们在生产各种二氟亚甲基化合物的应用,包括 γ-丁内酯和四氢呋喃 (薛延杨等,2007)。

液晶技术

恶二唑衍生物因其在液晶技术中的应用而引人注目。一项特定研究合成了基于 1,3,4-恶二唑的弯曲形状化合物并对其进行了表征,探索了它们的液晶性质。这些化合物表现出独特的中间相,表明它们在设计新型液晶显示器中的效用 (朱丽蓉等,2009)。

有机电子学

恶二唑核心是有机电子学中不可或缺的,特别是作为电子传输材料。一项研究合成了专为有机光电器件设计的恶二唑衍生物,展示了它们优异的热稳定性和有前途的电子传输或空穴阻挡性能 (刘成斌等,2007)。这些材料的低轨道能级使其适用于各种电子应用。

药物化学

在药物化学中,恶二唑衍生物因其生物学特性而被探索。研究合成了具有恶二唑部分的化合物,评估了它们的抗菌活性。这突出了恶二唑衍生物作为针对各种微生物物种的治疗剂的潜力 (萨姆林古尔等,2017)。另一项研究集中于合成了具有观察到的抗伤寒沙门氏菌活性的 1,3,4-恶二唑衍生物,强调了这些化合物在开发新型抗菌剂中的潜力 (艾德·E·萨拉马,2020)。

属性

IUPAC Name |

5-(4-bromophenyl)-3-[4-(4-pentylphenyl)phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23BrN2O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24-27-25(29-28-24)22-14-16-23(26)17-15-22/h6-17H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAONGWKCISOZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)

![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)

![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B4627543.png)

![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)

![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)

![3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)

![1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4627567.png)

![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)

![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4627591.png)

![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4627595.png)